molecular formula C11H8O5 B029778 7-Hydroxycoumarin-4-acetic acid CAS No. 6950-82-9

7-Hydroxycoumarin-4-acetic acid

Cat. No. B029778
CAS RN: 6950-82-9
M. Wt: 220.18 g/mol
InChI Key: BNHPMQBVNXMPDU-UHFFFAOYSA-N
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Patent
US05064861

Procedure details

84 g of citric acid and 112 ml of concentrated sulfuric acid were stirred for one hour at ambient temperature and then heated progressively to 70° C. and maintained there for 35 minutes. The mixture was cooled to 0° C. and 34.56 g of 1,3-benzene diol and 44.8 ml of concentrated sulfuric acid were added. The mixture was maintained for 16 hours at 0° C. and then poured over ice. The crystallized product was separated off and dried under reduced pressure to obtain after crystallization from water, 22.77 g of the expected product melting at 210° C.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
34.56 g
Type
reactant
Reaction Step Two
Quantity
44.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5](O)=O)O.S(=O)(=O)(O)O.[C:19]1(O)C=[CH:23][CH:22]=[C:21]([OH:25])[CH:20]=1>>[OH:25][C:21]1[CH:22]=[C:23]2[C:5]([C:3]([CH2:2][C:1]([OH:13])=[O:12])=[CH:8][C:9](=[O:10])[O:11]2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
112 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
34.56 g
Type
reactant
Smiles
C1(=CC(=CC=C1)O)O
Name
Quantity
44.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained there for 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained for 16 hours at 0° C.
Duration
16 h
ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
The crystallized product was separated off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
after crystallization from water, 22.77 g of the expected product melting at 210° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2C(=CC(OC2=C1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.